3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1214838-86-4
VCID: VC2819198
InChI: InChI=1S/C9H17NO2.ClH/c1-7(2)8(9(11)12)10-5-3-4-6-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
SMILES: CC(C)C(C(=O)O)N1CCCC1.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride

CAS No.: 1214838-86-4

Cat. No.: VC2819198

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride - 1214838-86-4

Specification

CAS No. 1214838-86-4
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
IUPAC Name 3-methyl-2-pyrrolidin-1-ylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-7(2)8(9(11)12)10-5-3-4-6-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Standard InChI Key LWGVJVSGHBXHDE-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)O)N1CCCC1.Cl
Canonical SMILES CC(C)C(C(=O)O)N1CCCC1.Cl

Introduction

Chemical Structure and Properties

Structural Features

The molecular structure of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride consists of several key components:

  • A pyrrolidine ring (a saturated five-membered heterocycle containing one nitrogen atom)

  • A butanoic acid chain with a methyl substituent at the 3-position

  • The pyrrolidine nitrogen connected to the alpha carbon (position 2) of the butanoic acid

  • A hydrochloride salt formed at the pyrrolidine nitrogen

This arrangement creates a compound with both basic (pyrrolidine nitrogen) and acidic (carboxylic acid) functional groups, making it amphoteric in nature, similar to amino acids.

Property3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid(3S)-Pyrrolidin-3-ol hydrochloride
Molecular FormulaC₉H₁₈ClNO₂ (estimated)C₁₂H₁₇NO₄SC₄H₁₀ClNO
Molecular WeightApproximately 207.7 g/mol (estimated)271.333 g/molApproximately 123.6 g/mol
Physical StateLikely a crystalline solidNot specifiedCrystalline solid
DensityNot determined1.246 g/cm³Not specified
Boiling PointNot determined439.9°C at 760 mmHgNot specified
SolubilityLikely water-soluble (due to salt form)Not specifiedHigh (required for pharmaceutical applications)

Based on structural analysis, 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride would likely exhibit:

  • Good water solubility due to its salt form

  • Amphoteric behavior with both acidic and basic functional groups

  • Potential for hydrogen bonding through its carboxylic acid group

  • Moderate lipophilicity due to the pyrrolidine ring and methyl substituent

The hydrochloride salt form typically increases water solubility while decreasing lipophilicity compared to the free base form, which can be advantageous for pharmaceutical applications.

Analytical Characterization

Spectroscopic Identification

For compounds like 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, comprehensive analytical characterization would typically include:

Table 2: Expected Spectroscopic Characteristics

Analytical TechniqueExpected FeaturesPurpose
¹H NMRSignals for pyrrolidine ring protons (3.0-3.5 ppm), methyl group (0.9-1.1 ppm), and alpha-hydrogen (2.5-3.0 ppm)Structural confirmation
¹³C NMRCarbonyl carbon (170-175 ppm), alpha-carbon (60-65 ppm), pyrrolidine carbons (45-55 ppm)Carbon skeleton verification
IR SpectroscopyC=O stretching (1700-1730 cm⁻¹), N-H stretching (if present), C-N stretchingFunctional group identification
Mass SpectrometryMolecular ion peak corresponding to molecular weight, fragmentation patternMolecular weight confirmation
X-ray CrystallographyCrystal structure determinationAbsolute configuration determination

Applications in Pharmaceutical Research

As Building Blocks in Medicinal Chemistry

Compounds containing pyrrolidine rings attached to carboxylic acid moieties have found applications as:

  • Synthetic intermediates for more complex pharmaceutical agents

  • Pharmacophore components in drug design

  • Chemical tools for studying structure-activity relationships

For example, (3S)-Pyrrolidin-3-ol serves as a key intermediate in the synthesis of Larotrectinib, an approved oncology drug used in Europe, the United States, and many other countries .

Structure-Property Relationship Studies

The specific structural features of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride make it potentially valuable for structure-property relationship studies:

  • The pyrrolidine ring provides a conformationally constrained nitrogen center

  • The methyl substituent offers an opportunity to study steric effects

  • The carboxylic acid group enables hydrogen bonding interactions

  • The hydrochloride salt form allows comparison with free base behavior

These properties could make the compound useful in comparative studies examining how structural modifications affect physicochemical and biological properties.

Limitations and Future Research Needs

Future research should address these knowledge gaps through:

  • Synthesis and full characterization of the compound

  • Determination of precise physical and chemical properties

  • Investigation of its behavior in biological systems

  • Exploration of potential pharmaceutical applications

  • Development of optimized synthetic routes for large-scale production

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